Benzoyl disulfide

Description

Historical Context and Discovery

The development and documentation of this compound within the scientific literature represents a gradual evolution spanning several decades of organosulfur chemistry research. According to PubChem records, the compound was first systematically catalogued and assigned Chemical Abstracts Service number 644-32-6, with initial structural documentation occurring in 2005. The compound's formal recognition in chemical databases reflects the broader historical progression of disulfide chemistry, which gained prominence throughout the twentieth century as researchers began to understand the fundamental role of sulfur-sulfur bonds in both synthetic and biological systems.

Early synthetic methodologies for this compound preparation were established through classical organic chemistry approaches. Historical synthesis protocols involved the reaction of benzoyl chloride with hydrogen sulfide-saturated potassium hydroxide solutions, followed by oxidative coupling with iodine to form the disulfide bridge. These early preparative methods, developed in the mid-twentieth century, involved dissolving 315 grams of potassium hydroxide in ethanol, saturating the solution with hydrogen sulfide, and subsequently treating with benzoyl chloride at controlled temperatures below 15 degrees Celsius. The oxidative coupling step required careful addition of solid iodine until a permanent coloration indicated completion of the disulfide formation reaction.

The historical significance of this compound extends beyond its initial synthesis to encompass its role as a model compound for understanding disulfide bond formation and reactivity patterns. Research conducted throughout the latter half of the twentieth century established this compound as a representative example of aromatic disulfides, contributing to fundamental understanding of sulfur-sulfur bond properties and reaction mechanisms. This historical foundation has proven instrumental in advancing contemporary research applications, including photocatalytic processes and materials synthesis methodologies.

Nomenclature and Structural Classification

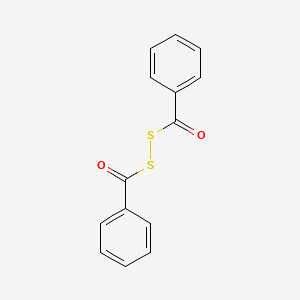

This compound exhibits a complex nomenclature system reflecting its multifaceted structural characteristics and diverse applications across chemical disciplines. The compound is systematically identified by multiple chemical names that emphasize different structural aspects of the molecule. The primary designation "this compound" highlights the presence of benzoyl functional groups connected through a disulfide linkage. Alternative nomenclature includes "dibenzoyl disulphide," which emphasizes the symmetric nature of the molecular structure, and "disulfide, dibenzoyl," following Chemical Abstracts Service naming conventions.

The molecular structure of this compound comprises two benzoyl groups (C6H5CO-) connected through a central disulfide bridge (-S-S-), resulting in the molecular formula C14H10O2S2. This structural arrangement classifies the compound within the broader category of aromatic disulfides, characterized by the presence of aromatic ring systems attached to sulfur atoms. The molecular weight of 274.4 grams per mole reflects the substantial mass contribution from the aromatic components and the sulfur-sulfur bridge.

The structural classification of this compound encompasses several important chemical categories. As an organosulfur compound, it belongs to the disulfide functional group class, characterized by the sulfur-sulfur covalent bond that serves as the central structural feature. The aromatic character derives from the two benzene rings present in the benzoyl groups, classifying the compound as an aromatic disulfide. Additionally, the carbonyl functionalities within the benzoyl groups contribute to its classification as a dicarbonyl compound, though the carbonyl carbons are not directly connected to the sulfur atoms.

Three-dimensional structural analysis reveals important conformational characteristics that influence the compound's chemical behavior. Crystal structure determinations have provided detailed geometric parameters, including bond lengths, bond angles, and torsional relationships that define the molecular architecture. The disulfide bridge exhibits characteristic sulfur-sulfur bond lengths and dihedral angles that are consistent with other aromatic disulfide compounds, while the benzoyl groups adopt conformations that minimize steric interactions between the aromatic systems.

Academic Significance in Organic Sulfur Chemistry

This compound occupies a position of considerable academic importance within the field of organic sulfur chemistry, serving multiple roles as a synthetic intermediate, model compound, and photocatalytic reagent in contemporary research applications. The compound's significance extends across various subdisciplines of chemistry, including synthetic methodology development, mechanistic studies, and materials science applications.

Recent research has demonstrated the utility of this compound in photocatalytic transformations, particularly in the synthesis of complex organic frameworks. Studies published in 2025 have shown that this compound can serve as both a disulfur reagent and hydrogen atom acceptor in photocatalytic processes, enabling the selective disulfuration of aromatic aldehydes and alkenyl aldehydes. These methodologies facilitate the synthesis of diverse arrays of benzoyl disulfides and chroman-4-ones with disulfide moieties, demonstrating broad substrate scope and excellent functional group tolerance. The photocatalytic approach represents a significant advancement in green chemistry applications, as it operates under mild conditions and enables gram-scale production in continuous-flow blue light-emitting diode photoreactors.

The academic significance of this compound in mechanistic studies centers on its role in understanding disulfide bond reactivity patterns. Research conducted in 2016 revealed that disulfide compounds, including this compound, exhibit remarkable variations in reactivity with oxidants, with rate constants varying by factors of 10^4 depending on structural characteristics. Five-membered ring disulfides demonstrate particularly enhanced reactivity compared to acyclic disulfides or six-membered rings, with this variation arising from favorable electrostatic stabilization of incipient positive charges on sulfur reaction centers. These findings have fundamental implications for designing efficient scavengers and high-stability proteins in biochemical applications.

Contemporary research applications have expanded to include cross-electrophile coupling reactions, where this compound serves as a coupling partner with benzyl halides under iron catalysis conditions. Studies published in 2024 demonstrated that iron-catalyzed reactions couple benzyl halides with disulfides to yield thioether products without requiring terminal reductants or photoredox conditions. These transformations proceed without sulfur-induced catalyst poisoning and circumvent undesired elimination pathways, supporting broad synthetic scope and practical applications in drug synthesis and bioconjugation processes.

The insertion chemistry of this compound with strained hydrocarbon systems represents another area of significant academic interest. Research published in 2019 demonstrated that ultraviolet light-initiated radical reactions enable the insertion of [1.1.1]propellane into aromatic disulfides, including this compound, to synthesize symmetrically and unsymmetrically substituted bicyclo[1.1.1]pentane sulfides. These bicyclo[1.1.1]pentane compounds have gained recognition as rigid linkers and bioisosteres of para-substituted benzene and alkyne moieties, with potential applications in pharmaceutical development. The reaction tolerates various functional groups including halogens, alkyl groups, and methoxy substituents, yielding bicyclo[1.1.1]pentane products with up to 98% efficiency.

The academic significance of this compound extends to its role in understanding fundamental disulfide chemistry principles that apply broadly across chemical and biological systems. The compound serves as a model system for investigating sulfur-sulfur bond formation, cleavage, and rearrangement processes that are essential in protein folding, enzyme catalysis, and materials science applications. Research findings with this compound contribute to the broader understanding of organosulfur chemistry, informing the design of new synthetic methodologies and therapeutic compounds containing disulfide linkages.

Propriétés

IUPAC Name |

S-benzoylsulfanyl benzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2S2/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWLHHUMIIIZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SSC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214649 | |

| Record name | Benzoyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-32-6 | |

| Record name | Dibenzoyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzoyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO5F8186C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzoyl disulfide can be synthesized through several methods. One common method involves the reaction of benzoyl chloride with hydrogen sulfide in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an ethanol solution with mechanical stirring. The mixture is cooled, and iodine is added to precipitate the this compound, which is then purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is often produced by the oxidation of benzoyl mercaptan. This method involves the use of oxidizing agents such as iodine or hydrogen peroxide to convert benzoyl mercaptan into this compound. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Benzoyl disulfide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids or other higher oxidation state compounds.

Reduction: It can be reduced to benzoyl mercaptan using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the disulfide bond is cleaved and replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Iodine, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Ethanol, ethylene chloride, and other organic solvents.

Major Products Formed:

Oxidation Products: Benzoyl sulfonic acids.

Reduction Products: Benzoyl mercaptan.

Substitution Products: Various substituted benzoyl compounds depending on the nucleophile used

Applications De Recherche Scientifique

Pharmaceutical Applications

Synthesis of Thioether Compounds

Benzoyl disulfide is instrumental in the synthesis of thioether compounds through cross-electrophile coupling reactions. A recent study highlighted an iron-catalyzed method that couples benzyl halides with disulfides, yielding thioether products without the need for a terminal reductant. This reaction showcases the versatility of this compound in drug synthesis and bioconjugation applications, particularly in developing compounds for treating diseases such as cancer and diabetes .

Case Study: Drug Development

A notable application of this compound is in the development of new therapeutic agents. The coupling reaction using benzyl halides has been applied to synthesize benzylic thioethers, which are prevalent in approximately 25% of small-molecule drugs within the top 200 drugs by retail sales in the U.S. . These compounds are essential for their biological activity, making this compound a valuable precursor in pharmaceutical chemistry.

Material Science Applications

Polymer Chemistry

this compound serves as a cross-linking agent in polymer chemistry, enhancing the mechanical properties of polymers. Its ability to form disulfide bonds contributes to the stability and durability of polymeric materials. Research indicates that polymers containing disulfide linkages exhibit improved thermal stability and resistance to oxidative degradation .

| Property | This compound-Enhanced Polymer | Control Polymer |

|---|---|---|

| Thermal Stability | Higher | Lower |

| Mechanical Strength | Enhanced | Standard |

| Oxidative Resistance | Improved | Standard |

Veterinary Applications

Topical Antifungal Agent

In veterinary medicine, this compound is utilized as a topical antifungal agent. It has demonstrated efficacy against various fungal infections in animals, particularly in treating conditions caused by Candida species . Its application involves direct administration to affected areas, providing localized treatment with minimal systemic absorption.

Safety and Toxicity Considerations

While this compound has multiple applications, safety assessments are crucial. Toxicological studies have indicated that exposure to high concentrations may lead to skin irritation or allergic reactions. Regulatory bodies emphasize the need for thorough safety evaluations before widespread use in consumer products .

Mécanisme D'action

The mechanism of action of benzoyl disulfide involves the cleavage and formation of disulfide bonds. In biological systems, it can interact with thiol groups in proteins, leading to the formation of mixed disulfides. This interaction can affect the structure and function of proteins, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to modulate redox states and protein folding processes .

Comparaison Avec Des Composés Similaires

Key Differences :

- Substituent effects : The benzoyl group’s electron-withdrawing nature reduces nucleophilicity at sulfur compared to alkyl (e.g., benzyl) or acetyl groups.

- Stability : Benzoyl disulfide exhibits higher thermal stability than aliphatic disulfides (e.g., acetyl disulfide) due to aromatic conjugation .

Physical and Chemical Properties

A comparative analysis of physical properties is summarized below:

Key Findings :

- Solubility: this compound’s solubility in non-polar solvents aligns with benzyl and phenyl disulfides but contrasts with acetyl disulfide’s partial water solubility .

- Thermal Behavior : this compound decomposes near 120°C, whereas acetyl disulfide has a lower melting point (34–36°C), reflecting weaker intermolecular forces.

Chemical Reactivity

- Hydrolysis : this compound undergoes hydrolysis to yield sulfinic acids, similar to phenyl disulfide but slower than acetyl disulfide due to steric hindrance .

- Redox Reactions : The disulfide bond is redox-active, enabling applications in vulcanization (e.g., rubber additives) and polymer cross-linking .

Activité Biologique

Benzoyl disulfide, a compound characterized by its disulfide linkage, has garnered attention in various fields, particularly in its biological activity and potential applications. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound is an organic compound that can be represented by the formula . It is formed through the oxidative dimerization of benzyl thiol and exhibits unique properties due to its disulfide bond, which is crucial for its biological activity.

The biological activity of this compound primarily stems from its ability to interact with thiol groups in proteins and enzymes. This interaction can lead to:

- Antimicrobial Activity : this compound has shown significant antibacterial properties. Studies indicate that it effectively disrupts lipid biosynthesis in bacteria by reacting with thiol functionalities in key bacterial enzymes, such as FabH, inhibiting their activity .

- Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), which may contribute to its antibacterial effects. The oxidative stress induced can lead to cell damage in microbial pathogens, enhancing its efficacy as an antimicrobial agent .

Biological Activity Overview

Case Studies and Research Findings

- Antibacterial Efficacy : A study highlighted that this compound exhibited potent antibacterial activity against various strains of Staphylococcus aureus, including vancomycin-resistant strains. The minimum inhibitory concentration (MIC) was reported at 2 μg/mL, indicating strong efficacy against resistant bacteria .

- Mechanistic Insights : Research into the mechanism revealed that this compound's interaction with bacterial enzymes leads to significant alterations in lipid metabolism, which is vital for bacterial growth and replication. This was confirmed through enzyme assays demonstrating the compound's ability to inhibit FabH directly .

- Stability and Decomposition Concerns : While this compound shows promising biological activities, concerns regarding its stability and potential decomposition into harmful byproducts have been raised. Investigations into the thermal stability of benzoyl peroxide products containing this compound indicated the formation of benzene, a known carcinogen, under certain conditions . This highlights the need for careful formulation and storage practices.

Q & A

Basic: What are the established synthetic routes for benzoyl disulfide, and how can reaction conditions be optimized to improve yield?

This compound is typically synthesized via sulfurization reactions. A common method involves reacting benzyl mercaptan with elemental sulfur under controlled conditions. Key parameters include temperature (70–90°C), solvent selection (e.g., hydrocarbon solvents), and stoichiometric ratios of reactants . Optimization may involve adjusting sulfur equivalents or using catalysts to reduce side reactions. Purification often employs recrystallization or column chromatography to isolate the product. Researchers should document reaction conditions meticulously in lab notebooks to ensure reproducibility .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structural and purity profile?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm molecular structure, with disulfide-linked protons appearing as distinct splitting patterns.

- Mass Spectrometry (MS): High-resolution MS (HRMS) under non-reducing conditions identifies the molecular ion peak (e.g., [M+H]⁺) and fragments, critical for verifying the S-S bond .

- Infrared Spectroscopy (IR): Peaks near 500–550 cm⁻¹ correspond to S-S stretching vibrations.

- Elemental Analysis: Validates sulfur content.

Consistent use of these methods ensures accurate characterization and purity assessment, as outlined in primary literature protocols .

Advanced: How can computational modeling resolve discrepancies in experimental data on this compound’s stability under varying conditions?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model disulfide bond stability in solvents or under thermal stress. For instance, conflicting thermal degradation data (e.g., from TGA vs. DSC) may arise from experimental artifacts. Computational studies can predict bond dissociation energies and identify degradation pathways, reconciling contradictory results . Tools like Gaussian or AMBER are recommended, with validation against experimental LC-HRMS datasets .

Advanced: What strategies address contradictions in literature regarding this compound’s reactivity in catalytic systems?

- Systematic Replication: Reproduce prior experiments with controlled variables (e.g., solvent polarity, catalyst loading) to isolate discrepancies.

- Kinetic Studies: Monitor reaction intermediates via in-situ techniques (e.g., Raman spectroscopy) to resolve mechanistic debates.

- Meta-Analysis: Critically evaluate primary literature for methodological biases (e.g., incomplete purification steps) .

Document findings in scientific reports that explicitly compare hypotheses, methods, and data .

Safety: What are the critical safety protocols for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Chemical-resistant gloves (JIS T 8116), safety goggles, and lab coats .

- Ventilation: Use fume hoods to prevent inhalation exposure; this compound’s decomposition may release hazardous sulfur oxides.

- Emergency Measures: For skin contact, wash immediately with soap/water. For spills, neutralize with inert absorbents and dispose via hazardous waste channels .

- Storage: Keep in airtight containers away from light and oxidizing agents to prevent degradation .

Advanced: How does this compound’s stability under thermal or photolytic conditions impact its utility in material science applications?

Thermogravimetric analysis (TGA) and accelerated aging studies reveal that this compound decomposes above 150°C, limiting high-temperature applications. Photolytic stability can be assessed via UV-Vis spectroscopy under controlled irradiation. For material science, covalent incorporation into polymers (e.g., via thiol-disulfide exchange) enhances stability, while surface functionalization requires inert atmospheres to prevent premature degradation. Comparative studies with diphenyl disulfide (CAS 882-33-7) provide benchmarks for performance .

Basic: How should researchers design experiments to investigate this compound’s role in radical scavenging or antioxidant mechanisms?

- Radical Trapping Assays: Use DPPH or ABTS radicals to quantify scavenging efficiency.

- Electron Paramagnetic Resonance (EPR): Detect transient radical intermediates during reactions.

- Kinetic Profiling: Compare rate constants with commercial antioxidants (e.g., BHT) under identical conditions.

Include negative controls (e.g., sulfur-free analogs) to isolate disulfide-specific effects .

Advanced: What methodologies validate the environmental fate of this compound in ecotoxicological studies?

- High-Performance Liquid Chromatography (HPLC): Track degradation products in aqueous matrices.

- Toxicity Assays: Use Daphnia magna or algal models to assess acute/chronic effects.

- Computational QSAR Models: Predict biodegradation pathways and bioaccumulation potential.

Data should comply with OECD guidelines for chemical safety assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.